molecular formula C21H20BrN3O4S B14973303 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide

2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide

Cat. No.: B14973303
M. Wt: 490.4 g/mol
InChI Key: VKCLMOFNQDEPBZ-UHFFFAOYSA-N
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Description

2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile oxide. The benzofuran ring can be constructed via a cyclization reaction of a phenol derivative with an appropriate alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the sulfonation and amination reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on different biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and sulfonamide groups allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20BrN3O4S

Molecular Weight

490.4 g/mol

IUPAC Name

2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C21H20BrN3O4S/c1-4-25(5-2)30(26,27)14-10-11-18-16(12-14)13(3)19(28-18)21-23-20(24-29-21)15-8-6-7-9-17(15)22/h6-12H,4-5H2,1-3H3

InChI Key

VKCLMOFNQDEPBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=CC=C4Br

Origin of Product

United States

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